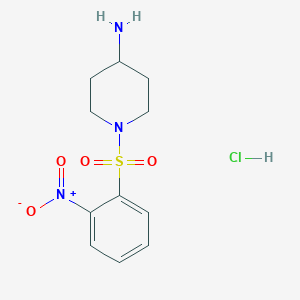
N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide
Descripción general
Descripción
N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide (AETB) is a sulfonamide compound that has found numerous applications in the field of science and research. It is a versatile compound that has a wide range of uses and applications. AETB is used in a variety of fields, including biochemistry, physiology, and drug discovery.
Aplicaciones Científicas De Investigación
Catalyst in Transfer Hydrogenation
N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide, when combined with [Cp*IrCl2]2, serves as an efficient catalyst for the selective transfer hydrogenation of quinoxalines in water. This catalyst is stable in air and operates effectively in a pH-dependent manner, particularly under acidic conditions (Tan et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been used for the direct fluorination and amination of (hetero)aromatic c–h bonds .
Mode of Action
N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide likely interacts with its targets through direct fluorination and amination of (hetero)aromatic C–H bonds . This interaction results in the modification of these bonds, which can lead to changes in the chemical properties of the target molecules .
Biochemical Pathways
The compound’s ability to modify (hetero)aromatic c–h bonds suggests that it may influence a variety of biochemical pathways, particularly those involving aromatic compounds .
Result of Action
The molecular and cellular effects of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide’s action are likely to be diverse, given its potential to modify a wide range of (hetero)aromatic compounds . These effects would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide. Factors such as pH, temperature, and the presence of other chemicals could affect the compound’s reactivity and its interactions with target molecules .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c10-9(11,12)7-1-3-8(4-2-7)17(15,16)14-6-5-13/h1-4,14H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVKSPHQQLXZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656219 | |
| Record name | N-(2-Aminoethyl)-4-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
917096-84-5 | |
| Record name | N-(2-Aminoethyl)-4-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 917096-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide (TfEn) influence the catalytic activity of its ruthenium complexes in NAD+ reduction?
A: Research demonstrates that TfEn, when incorporated as a ligand in ruthenium-arene complexes, significantly impacts the catalytic activity of these complexes in the reduction of NAD+ to 1,4-NADH via transfer hydrogenation [, ]. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring of TfEn enhances the catalytic activity compared to analogous complexes containing less electron-withdrawing substituents like methyl or no substituents. This effect is attributed to the increased electrophilicity of the ruthenium center due to the electron-withdrawing nature of the trifluoromethyl group, facilitating the hydride transfer step in the catalytic cycle []. Furthermore, the study highlights that altering the arene ligand within the complex also influences the catalytic activity, with benzene demonstrating superior activity compared to bulkier arenes like hexamethylbenzene [].
Q2: What insights do computational studies provide into the mechanism of NAD+ reduction catalyzed by ruthenium complexes containing N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide?
A: Density Functional Theory (DFT) calculations were employed to elucidate the mechanism of formate-mediated transfer hydrogenation of NAD+ by the ruthenium complexes []. The computational modeling revealed a two-step CO2 elimination process: initially, the coordinated formate reorients itself, presenting its hydrogen towards the ruthenium center. Subsequently, CO2 is released. Importantly, the calculated energy barriers for this CO2 release step were shown to correlate with the experimentally observed rates of NAD+ reduction. Specifically, complexes incorporating TfEn as a ligand exhibited lower computed barriers for CO2 release compared to analogous complexes with less electron-withdrawing substituents, corroborating the experimental findings of higher catalytic activity with TfEn [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1498020.png)


![2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol](/img/structure/B1498024.png)